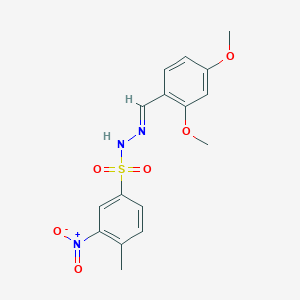![molecular formula C18H18N2O4 B5802448 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid, also known as BABA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and biotechnology. BABA is a derivative of salicylic acid and is structurally similar to aspirin.
作用機序
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid induces SAR in plants by activating the plant's immune system. It does this by stimulating the production of salicylic acid, which is a key signaling molecule in the plant defense response. 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid also activates plant genes that are involved in the defense response, leading to an increase in the production of defense-related proteins.
Biochemical and Physiological Effects:
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid has been shown to have a number of biochemical and physiological effects on plants. It increases the production of defense-related enzymes, such as peroxidase and polyphenol oxidase. It also enhances the production of secondary metabolites, such as phenolics and flavonoids, which play a role in plant defense. 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid has also been shown to increase the activity of antioxidant enzymes, which protect the plant against oxidative stress.
実験室実験の利点と制限
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid has several advantages for use in lab experiments. It is easy to synthesize and is relatively stable. It is also non-toxic and has low environmental impact. However, 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid can be difficult to dissolve in water, which can make it challenging to use in certain experiments. It also has a short half-life in plants, which can limit its effectiveness as a plant defense activator.
将来の方向性
There are several potential future directions for research on 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid. One area of interest is the development of 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid-based plant defense activators that are more effective and have a longer half-life in plants. Another area of interest is the use of 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid in combination with other plant defense activators to enhance the plant's defense response. Additionally, further research is needed to fully understand the mechanism of action of 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid and its potential applications in medicine.
合成法
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid can be synthesized through various methods, including the reaction of salicylic acid with butyryl chloride and 4-aminobenzoic acid, or through the reaction of 4-aminobenzoyl chloride with butyric anhydride in the presence of a base. The synthesis of 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid can also be achieved through the reaction of 4-aminobenzoic acid with butyric acid anhydride and pyridine.
科学的研究の応用
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid has been extensively studied for its potential use as a plant defense activator. It has been shown to induce systemic acquired resistance (SAR) in plants, which is a natural defense mechanism against pathogens. 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid has also been studied for its potential use in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, and may be useful in the treatment of certain types of cancer.
特性
IUPAC Name |
2-[[4-(butanoylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-5-16(21)19-13-10-8-12(9-11-13)17(22)20-15-7-4-3-6-14(15)18(23)24/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGZKFVRMQTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(Butanoylamino)phenyl]carbonyl}amino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)